3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one
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Overview
Description
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a methoxy group attached to the chromen-2-one core. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-fluorobenzohydrazide can react with an appropriate carboxylic acid or its derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
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Coupling with Chromen-2-one: : The oxadiazole derivative is then coupled with a chromen-2-one precursor. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
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Methoxylation: : The final step involves the introduction of the methoxy group at the 6-position of the chromen-2-one ring. This can be achieved through methylation reactions using reagents such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways suggests applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and oxadiazole ring can enhance binding affinity to these targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one
- 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one
- 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one
Uniqueness
Compared to its analogs, 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O4/c1-23-13-6-7-15-11(8-13)9-14(18(22)24-15)17-20-16(21-25-17)10-2-4-12(19)5-3-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKHGTADKVKKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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